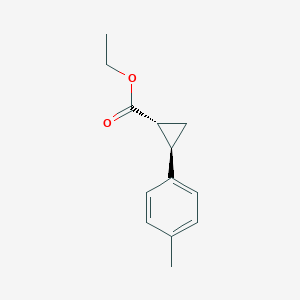
trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C13H16O2 . It is a cyclopropane derivative, where the cyclopropane ring is substituted with an ethyl ester group and a para-tolyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate olefin. One common method is the reaction of ethyl diazoacetate with para-tolyl-substituted alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Chemistry: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of cyclopropane-containing pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It serves as a model compound for investigating the interactions of cyclopropane rings with biological molecules .
Medicine: These drugs may exhibit unique pharmacological properties due to the presence of the strained cyclopropane ring .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable building block for designing novel compounds with specific properties .
Mécanisme D'action
The mechanism of action of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate involves its interaction with molecular targets through its cyclopropane ring and ester group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(M-tolyl)cyclopropanecarboxylate
- Ethyl 2-(O-tolyl)cyclopropanecarboxylate
- Methyl 2-(P-tolyl)cyclopropanecarboxylate
Comparison: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is unique due to the specific positioning of the para-tolyl group, which can influence its reactivity and interactions with other molecules. Compared to its meta and ortho isomers, the para-substituted compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m0/s1 |
Clé InChI |
JWOBMCBGTXAJBG-NWDGAFQWSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C |
SMILES canonique |
CCOC(=O)C1CC1C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















